Ácido 1,3,5-trimetil-1H-indol-2-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

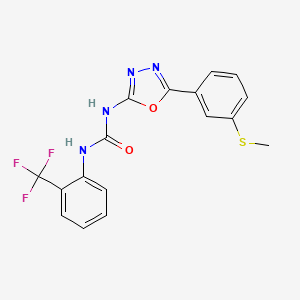

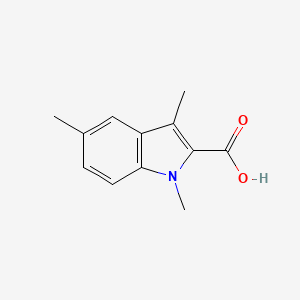

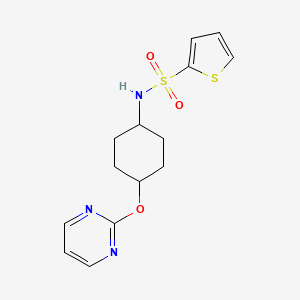

“1,3,5-Trimethyl-1H-indole-2-carboxylic acid” is a chemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “1,3,5-Trimethyl-1H-indole-2-carboxylic acid” consists of a core indole structure with three methyl groups attached at the 1, 3, and 5 positions of the indole ring. The 2 position of the indole ring is substituted with a carboxylic acid group .Physical And Chemical Properties Analysis

“1,3,5-Trimethyl-1H-indole-2-carboxylic acid” is a solid compound with a molecular weight of 203.24 and a molecular formula of C12H13NO2 .Aplicaciones Científicas De Investigación

Actividad antiviral

Los derivados del indol han mostrado ser prometedores como agentes antivirales. Por ejemplo:

- Derivados de 6-amino-4-alquil-sustituido-1H-indol-2-carboxilato sustituido demostraron actividad inhibitoria contra la influenza A, con una IC50 de 7.53 μmol/L .

Potencial anti-VIH

Los investigadores han explorado los derivados del indol como posibles agentes anti-VIH. Por ejemplo, estudios de acoplamiento molecular revelaron que ciertos derivados de indol y oxocromenilxantenona exhiben actividad anti-VIH-1 .

Otras actividades biológicas

Más allá de los efectos antivirales y anti-VIH, los derivados del indol se han investigado para diversas otras actividades:

En resumen, el ácido 1,3,5-trimetil-1H-indol-2-carboxílico tiene un inmenso potencial para diversas aplicaciones terapéuticas. Los investigadores continúan explorando sus actividades biológicas, allanando el camino para el desarrollo de nuevos fármacos e intervenciones clínicas . Si necesita más detalles o tiene alguna pregunta adicional, no dude en preguntar!

Mecanismo De Acción

Target of Action

Indole derivatives, such as 1,3,5-Trimethyl-1H-indole-2-carboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets involved.

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . The specific pathways affected by 1,3,5-Trimethyl-1H-indole-2-carboxylic acid would depend on its specific targets and mode of action.

Result of Action

The molecular and cellular effects of 1,3,5-Trimethyl-1H-indole-2-carboxylic acid would depend on its specific targets and mode of action. Given the broad range of biological activities associated with indole derivatives , the effects could potentially be quite diverse.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1,3,5-Trimethyl-1H-indole-2-carboxylic acid has several advantages for lab experiments. It has a high solubility in water, which makes it easy to work with. It is also relatively stable and has a low toxicity. Additionally, it is relatively inexpensive and is widely available. On the other hand, 1,3,5-Trimethyl-1H-indole-2-carboxylic acid has several limitations for lab experiments. It is sensitive to light and air, which can affect its stability. It is also difficult to synthesize and is not suitable for large-scale production.

Direcciones Futuras

The potential future directions for 1,3,5-Trimethyl-1H-indole-2-carboxylic acid research include the development of novel indole derivatives, the exploration of its potential therapeutic effects, and the investigation of its mechanism of action. Additionally, further research could be conducted on its potential effects on neurological disorders, its potential as a drug delivery system, and its potential as an anti-cancer agent. Additionally, further research could be conducted on its potential applications in the fields of agriculture, food, and cosmetics.

Métodos De Síntesis

1,3,5-Trimethyl-1H-indole-2-carboxylic acid can be synthesized from indole-2-carboxylic acid by a three-step process involving methylation, condensation, and oxidation. In the first step, indole-2-carboxylic acid is methylated with dimethyl sulfate to form 1-methyl-3-methyl-indole-2-carboxylic acid. In the second step, the 1-methyl-3-methyl-indole-2-carboxylic acid is condensed with formaldehyde to form 1,3,5-trimethyl-1H-indole-2-carboxylic acid. In the last step, the 1,3,5-trimethyl-1H-indole-2-carboxylic acid is oxidized with potassium permanganate to form 1,3,5-trimethyl-1H-indole-2-carboxylic acid.

Propiedades

IUPAC Name |

1,3,5-trimethylindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-7-4-5-10-9(6-7)8(2)11(12(14)15)13(10)3/h4-6H,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZQQOIVPVKEIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=C2C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-butyl-3,9-dimethyl-1-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6, 8-dione](/img/structure/B2448937.png)

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2448939.png)

![6-Chloro-N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2448941.png)

![2-[1-[2-(4-Chlorophenoxy)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2448942.png)

![2-[2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2448945.png)

![[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2448946.png)